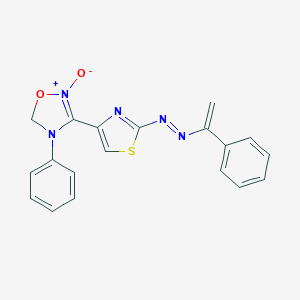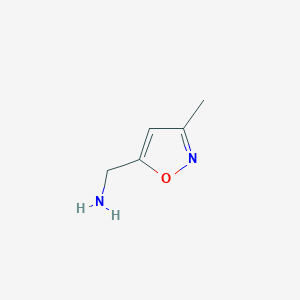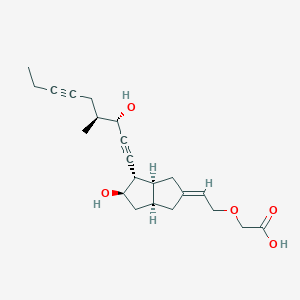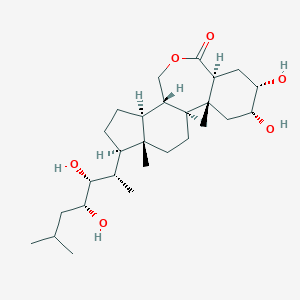
ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE is a complex organic compound that features a unique combination of oxadiazole, thiazole, and diazene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole and thiazole intermediates, which are then coupled through diazene formation. Common reagents used in these reactions include phenylhydrazine, thionyl chloride, and various oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ACETOPHENONE HYDRAZONE OF 4-(2-HYDRAZINYL-THIAZOL-4-YL)-3-PHENYLSYDNONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene group to amines.
Substitution: Electrophilic and nucleophilic substitution
Properties
CAS No. |
155812-15-0 |
|---|---|
Molecular Formula |
C19H15N5O2S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]-(1-phenylethenyl)diazene |
InChI |
InChI=1S/C19H15N5O2S/c1-14(15-8-4-2-5-9-15)21-22-19-20-17(12-27-19)18-23(13-26-24(18)25)16-10-6-3-7-11-16/h2-12H,1,13H2 |
InChI Key |
NNVYBLTUZYSAFZ-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Canonical SMILES |
C=C(C1=CC=CC=C1)N=NC2=NC(=CS2)C3=[N+](OCN3C4=CC=CC=C4)[O-] |
Synonyms |
Acetophenone hydrazone of 4-(2-hydrazino-4-thiazolyl)-3-phenylsydnone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate](/img/structure/B119612.png)





![1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol](/img/structure/B119625.png)


![[5'-13C]thymidine](/img/structure/B119643.png)


